![molecular formula C21H23N3O2S2 B258275 N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves the inhibition of DPP-4 and GSK-3 enzymes. DPP-4 is an enzyme that cleaves incretin hormones, which regulate glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which results in improved glucose metabolism. GSK-3 is an enzyme that is involved in various signaling pathways, including the Wnt signaling pathway, which regulates cell proliferation and differentiation. Inhibition of GSK-3 has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory activity against DPP-4 and GSK-3 enzymes. Inhibition of these enzymes has been found to have various biochemical and physiological effects, including improved glucose metabolism, reduced inflammation, and improved cognitive function. Therefore, this compound has potential applications in the development of novel therapeutics for various diseases.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It has high purity and yield, which makes it suitable for various biochemical and pharmacological assays. It also has potent inhibitory activity against DPP-4 and GSK-3 enzymes, which makes it a useful tool for studying the physiological and pathological roles of these enzymes. However, there are also limitations for lab experiments using this compound. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. Therefore, further studies are needed to fully evaluate its potential applications in various fields of scientific research.
将来の方向性
There are several future directions for N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of novel therapeutics for various diseases, including diabetes, cancer, and Alzheimer's disease. Another potential direction is the study of the physiological and pathological roles of DPP-4 and GSK-3 enzymes, which may provide insights into the underlying mechanisms of various diseases. Additionally, further studies are needed to fully evaluate the safety and efficacy of this compound, which will be important for its potential clinical applications.
合成法
The synthesis of N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process. The first step involves the synthesis of the intermediate compound, 3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol, which is then reacted with N-(3,5-dimethylphenyl)glycine to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. It has been found to have potent inhibitory activity against certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in various physiological and pathological processes, including glucose metabolism, inflammation, and neurodegeneration. Therefore, this compound has potential applications in the development of novel therapeutics for various diseases, including diabetes, cancer, and Alzheimer's disease.
特性
分子式 |
C21H23N3O2S2 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-12-8-13(2)10-14(9-12)22-17(25)11-27-21-23-19-18(20(26)24(21)3)15-6-4-5-7-16(15)28-19/h8-10H,4-7,11H2,1-3H3,(H,22,25) |
InChIキー |
AUQRGBYSSAUMIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



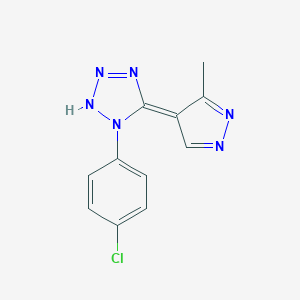

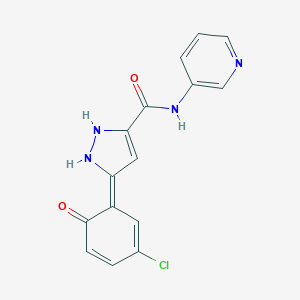
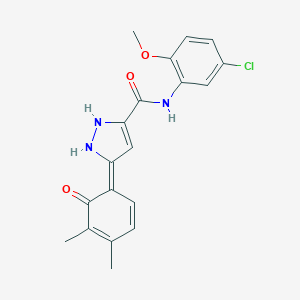

![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
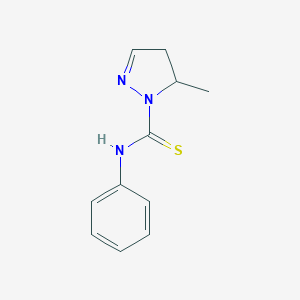
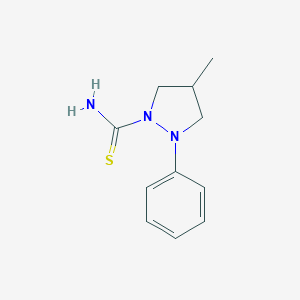
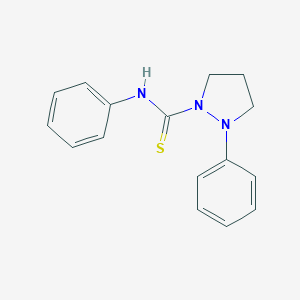
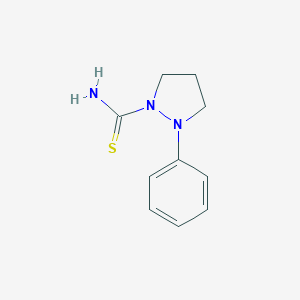
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)